(1-Fluorocyclopentyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-fluorocyclopentyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-6(5-8)3-1-2-4-6/h8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBMLCYWHRQXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Manufacturing of 1 Fluorocyclopentyl Methanol
General Synthetic Pathways to Fluorinated Cyclopentanes
The synthesis of fluorinated cyclopentanes can be achieved through various methods, primarily involving either the introduction of fluorine onto a pre-existing cyclopentane ring or the construction of the ring from fluorinated precursors. A common strategy involves the fluorination of a suitable cyclopentane derivative, such as a cyclopentanol (B49286) or a cyclopentene (B43876), using a variety of fluorinating agents. For instance, the reaction of cyclopentene with a source of electrophilic fluorine can lead to the formation of a fluorinated cyclopentane. Alternatively, nucleophilic fluorination using fluoride (B91410) salts can be employed to displace a leaving group on the cyclopentane ring. The synthesis of all-cis-1,2,3,4-tetrafluorocyclopentane, for example, has been achieved through a multi-step sequence starting from cyclopentadiene. st-andrews.ac.uk
Specific Laboratory-Scale Synthesis of this compound
While specific, detailed laboratory procedures for the synthesis of this compound are not extensively documented in readily available literature, a plausible and common approach involves the reduction of a corresponding carboxylic acid or ester derivative. A likely synthetic route would start with 1-fluorocyclopentanecarboxylic acid. This starting material could then be reduced to the desired alcohol, this compound, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The general transformation is depicted in the following reaction scheme:
Figure 1: Plausible Synthesis of this compound via Reduction
[Reducing Agent]
F-C₅H₈-COOH ---------> F-C₅H₈-CH₂OH
1-fluorocyclopentanecarboxylic acid to this compound
This method is a standard procedure in organic chemistry for the conversion of carboxylic acids to primary alcohols.
Industrial-Scale Manufacturing Considerations
For the industrial-scale production of this compound, factors such as cost, safety, and efficiency become paramount. The choice of starting materials and reagents would be heavily influenced by their availability and price. The synthesis of methanol (B129727), for instance, is a large-scale industrial process typically carried out over a Cu/ZnO/Al₂O₃ catalyst at high temperatures and pressures from syngas (a mixture of CO, CO₂, and H₂). dtu.dkresearchgate.net While not directly applicable to the synthesis of the title compound, the principles of optimizing reaction conditions, catalyst performance, and process efficiency are transferable. researchgate.netliquidwind.com
Key considerations for scaling up the synthesis of this compound would include:
Stereochemical Investigations and Control in 1 Fluorocyclopentyl Methanol Synthesis
Enantioselective and Diastereoselective Synthetic Pathways
The controlled synthesis of specific stereoisomers of (1-Fluorocyclopentyl)methanol is a significant challenge that requires strategies to control the three-dimensional arrangement of atoms. Both enantioselective and diastereoselective methods are employed to achieve this.
Chiral catalysts are instrumental in asymmetric synthesis, enabling the production of one enantiomer of a chiral compound in excess over the other. youtube.com For the synthesis of fluorinated organic compounds like this compound, transition metal catalysts combined with chiral ligands are a primary focus. nih.gov For instance, the asymmetric hydrogenation of an appropriately substituted fluorinated alkene precursor could yield enantiomerically enriched this compound. Iridium complexes with chiral N,P-ligands have proven effective in the asymmetric hydrogenation of various fluoromethylated olefins. nih.gov
Another powerful approach is enzymatic catalysis. Lipases, for example, are widely used for the kinetic resolution of racemic alcohols. In the case of the related 2-fluorocyclopentan-1-ols, lipases such as Candida antarctica lipase (B570770) B (CAL-B) and Burkholderia cepacia lipase (BCL) have been successfully used to separate enantiomers through enantioselective acetylation. arkat-usa.org This method, known as enzymatic deracemization, could theoretically be adapted for the resolution of racemic this compound. arkat-usa.org
| Catalyst Type | General Application | Potential for this compound |
| Chiral Transition Metal Complexes (e.g., Ir, Rh, Ru) | Asymmetric hydrogenation of alkenes | Hydrogenation of a prochiral alkene precursor to introduce the chiral center. |
| Lipases (e.g., CAL-B, BCL) | Kinetic resolution of racemic alcohols | Enantioselective acylation of racemic this compound to separate enantiomers. |
In substrate-controlled synthesis, the existing stereochemistry in the starting material directs the formation of new stereocenters. While this compound itself has only one stereocenter, this approach is relevant when it is synthesized from a chiral precursor or when it is a substructure in a more complex molecule with multiple chiral centers. For example, the reduction of a chiral ketone precursor containing the fluorocyclopentyl moiety could proceed with diastereoselectivity, where the approach of the reducing agent is directed by the stereochemistry of the substrate. The choice of reducing agent can significantly influence the diastereomeric ratio of the resulting alcohol. For instance, in the synthesis of 2-fluorocyclopentanols, different reducing agents for 2-fluorocyclopentanone (B3433232) yielded varying ratios of cis and trans diastereomers. researchgate.net
Assignment of Absolute and Relative Configurations
Determining the precise three-dimensional arrangement of atoms, or the absolute and relative configuration, of a chiral molecule is fundamental. For this compound, this would involve establishing the (R) or (S) configuration at the C1 center.
A well-established method for determining the absolute configuration of chiral alcohols is through derivatization with a chiral auxiliary, followed by analysis of the resulting diastereomers, typically using NMR spectroscopy. tcichemicals.com A common chiral derivatizing agent is Mosher's acid, (α-methoxy-α-trifluoromethylphenylacetic acid), which forms diastereomeric esters with the chiral alcohol. By analyzing the differences in the 1H or 19F NMR chemical shifts of the protons or other nuclei near the newly formed chiral center in the two diastereomers, the absolute configuration of the original alcohol can be deduced. arkat-usa.org This technique has been successfully applied to determine the absolute configuration of related fluorinated alcohols. arkat-usa.org
Another approach involves the use of chiral phthalic acids. Racemic alcohols can be reacted with a chiral phthalic acid to form diastereomeric esters, which can then be separated by chromatography. The absolute configuration can often be determined by X-ray crystallography of one of the diastereomeric products. tcichemicals.com
Modern spectroscopic techniques are powerful tools for the non-destructive determination of stereochemistry. nptel.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution NMR spectroscopy, including 1H, 13C, and 19F NMR, is indispensable. In the presence of a chiral solvating agent or after derivatization with a chiral auxiliary, the NMR spectra of the enantiomers of this compound would be non-equivalent, allowing for the determination of enantiomeric excess and potentially the absolute configuration. sioc-journal.cnscholaris.ca The carbon-fluorine coupling constants (nJCF) can also provide valuable conformational information. arkat-usa.org
Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov By comparing the experimental VCD spectrum of an enantiomer of this compound with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the (R)-enantiomer), the absolute configuration can be unambiguously assigned. nih.govrsc.org This method is advantageous as it does not require crystallization or derivatization.
Stereochemical Influence on Reaction Outcomes and Selectivity
The stereochemistry of this compound can significantly influence the outcome of its subsequent reactions. The arrangement of the fluorine and hydroxymethyl groups around the chiral center can affect the approach of reagents and the stability of transition states.
For example, in nucleophilic substitution reactions at the hydroxyl group (after conversion to a better leaving group like a tosylate or mesylate), the stereochemistry will dictate the stereochemical outcome of the product. An SN2 reaction, for instance, would proceed with inversion of configuration at the C1 center. libretexts.org The presence of the fluorine atom can also exert electronic effects that influence the reaction rate and selectivity.
In reactions involving the formation of a carbocation at the C1 position (SN1-type reactions), racemization would be expected as the nucleophile can attack the planar carbocation from either face. However, the leaving group can sometimes transiently shield one face, leading to a slight preference for inversion over retention of configuration. youtube.com The stereochemistry of the starting material is thus crucial in predicting and controlling the stereochemistry of the products formed in subsequent transformations.
Dynamic Stereochemistry and Conformational Analysis
The conformational landscape of cyclopentane (B165970) and its derivatives is characterized by a delicate balance of torsional strain, steric interactions, and stereoelectronic effects. Unlike the more rigid cyclohexane (B81311) ring, the five-membered ring of cyclopentane is highly flexible, existing in a dynamic equilibrium of non-planar conformations. The introduction of substituents, such as a fluorine atom and a hydroxymethyl group in this compound, disrupts this equilibrium, leading to distinct conformational preferences that are crucial to its stereochemical identity.
The unsubstituted cyclopentane ring rapidly interconverts between two main puckered conformations: the envelope (with Cs symmetry) and the half-chair or twist (with C₂ symmetry). aip.orgdissertation.com The energy barrier for this interconversion, known as pseudorotation, is very low, typically less than 10 cm⁻¹ as determined by ab initio calculations. dissertation.com This means that at room temperature, cyclopentane is not static but exists as a continuous flux of these forms.
The introduction of substituents at the C1 position in this compound breaks the degeneracy of these conformers. The molecule will preferentially adopt conformations that minimize unfavorable interactions and maximize stabilizing ones. The primary factors governing the conformational preference of this compound are the steric bulk of the hydroxymethyl group (-CH₂OH), the high electronegativity of the fluorine atom, and the potential for intramolecular hydrogen bonding between the two groups.
Theoretical studies on monosubstituted cyclopentanes, such as cyclopentanol (B49286) and fluorocyclopentane, provide a foundational understanding. For cyclopentanol, calculations have shown a preference for envelope conformations. researchgate.net For fluorocyclopentane, the introduction of the fluorine atom significantly alters the conformational landscape, with stereoelectronic effects playing a key role. st-andrews.ac.uk Specifically, hyperconjugative interactions, such as the donation of electron density from a C–H sigma bonding orbital to an adjacent C–F anti-bonding orbital (σ_C–H_ → σ*C–F), stabilize gauche arrangements. st-andrews.ac.uk This "gauche effect" is a well-documented phenomenon in organofluorine chemistry. st-andrews.ac.ukbeilstein-journals.org
In this compound, a key dynamic process is the puckering of the five-membered ring, which places the substituents in either pseudo-axial or pseudo-equatorial positions. It is generally expected that the bulkier hydroxymethyl group will favor a pseudo-equatorial orientation to minimize steric strain. Consequently, the fluorine atom would occupy the pseudo-axial position in this preferred conformer.
Furthermore, the potential for an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom (O-H···F) can provide significant stabilization to a specific conformer. beilstein-journals.org For this interaction to occur, the C-F and C-O bonds must adopt a specific spatial relationship, which would lock the ring into a more defined, lower-energy conformation, significantly influencing the dynamic equilibrium. The analysis of related fluorohydrins suggests that such intramolecular hydrogen bonding can be a dominant factor in determining conformational preference. beilstein-journals.org
The relative energies of the fundamental cyclopentane conformations have been determined through computational chemistry, providing a baseline for understanding the effects of substitution.
Table 1: Calculated Relative Energies of Cyclopentane Conformations
| Conformation | Symmetry | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| Planar | D₅h | 4.9 |
| Envelope | C_s | 0.48 |
| Half-Chair (Twist) | C₂ | 0.00 |
For substituted cyclopentanes, NMR spectroscopy is a powerful tool for conformational analysis. Vicinal proton-proton coupling constants (³JHH) are highly dependent on the dihedral angle between the protons, which is in turn dictated by the ring's pucker. organicchemistrydata.org In principle, by measuring the ³JHH values within the this compound molecule, one could determine the time-averaged conformation and the relative populations of the major conformers in solution. researchgate.net For example, studies on cis-cyclopentane-1,3-diol (B174023) show how the coupling constants can be used to delineate the populations of different envelope and half-chair forms. researchgate.net
Table 2: Illustrative Conformational Data for Cyclopentane Diols
| Compound | Conformer | Calculated Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| cis-Cyclopentane-1,3-diol | 1A (Envelope) | 0.93 | Axial OH groups |
| cis-Cyclopentane-1,3-diol | 1B (Half-Chair) | 0.00 | Axial OH groups |
| cis-Cyclopentane-1,3-diol | 1C (Envelope) | ~4.0 | Equatorial OH groups |
Reaction Mechanisms and Pathways Involving 1 Fluorocyclopentyl Methanol
Mechanistic Elucidation of Fluorine-Containing Transformations
The presence of a fluorine atom on the same carbon as the cyclopentyl ring and adjacent to the methanol (B129727) group significantly influences the reactivity of (1-Fluorocyclopentyl)methanol. Understanding the mechanistic details of its transformations is crucial for its application in the synthesis of more complex molecules.
Nucleophilic Substitution Reactions at Fluorinated Centers
Nucleophilic substitution at a tertiary fluorinated carbon, such as the one in this compound, is a challenging transformation. The high electronegativity of fluorine and the strength of the carbon-fluorine bond make direct displacement difficult. wikipedia.org Reactions at this center are likely to proceed through mechanisms that avoid the direct cleavage of the C-F bond in the initial step.
One plausible pathway involves the protonation of the hydroxyl group, converting it into a good leaving group (H₂O). libretexts.org This can lead to the formation of a tertiary carbocation. However, the stability of this carbocation is influenced by the electron-withdrawing nature of the adjacent fluorine atom. While carbocation formation at a tertiary center is generally favored, the destabilizing inductive effect of fluorine can hinder this process. researchgate.net
Alternatively, reactions can be promoted by Lewis acids, which coordinate to the hydroxyl group, facilitating its departure. The resulting carbocationic intermediate can then be attacked by a nucleophile. The success of such reactions is often dependent on the specific Lewis acid and the nucleophilicity of the incoming group. Computational studies on similar systems suggest that the formation of a transient carbocation is a key step, with the stereochemical outcome depending on the lifetime and stability of this intermediate. nih.gov
Table 1: Plausible Nucleophilic Substitution Pathways at the Tertiary Center
| Step | Description | Key Intermediates | Influencing Factors |
| Acid-Catalyzed | Protonation of the hydroxyl group followed by loss of water to form a carbocation. | Alkyloxonium ion, Tertiary carbocation | Acid strength, Solvent polarity |
| Lewis Acid-Promoted | Coordination of a Lewis acid to the hydroxyl group to facilitate its departure. | Lewis acid-alcohol complex, Tertiary carbocation | Nature of Lewis acid, Nucleophile strength |
It is important to note that direct SN2-type substitution at the tertiary carbon is highly unlikely due to steric hindrance and the poor leaving group ability of the fluoride (B91410) ion.
Addition-Elimination Pathways in Derivatization
The derivatization of the primary alcohol functionality in this compound typically proceeds through addition-elimination mechanisms. For instance, esterification with a carboxylic acid under acidic conditions involves the initial protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.com The alcohol oxygen of this compound then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester.
Table 2: General Mechanism for Acid-Catalyzed Esterification
| Step | Description |
| 1 | Protonation of the carboxylic acid carbonyl group. |
| 2 | Nucleophilic attack by the alcohol oxygen on the carbonyl carbon. |
| 3 | Formation of a tetrahedral intermediate. |
| 4 | Proton transfer to a hydroxyl group to form a good leaving group. |
| 5 | Elimination of water to reform the carbonyl group. |
| 6 | Deprotonation to yield the final ester product. |
Similarly, the formation of ethers from this compound can occur via a Williamson-like synthesis. This would involve the deprotonation of the alcohol to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. libretexts.org However, the basic conditions required for alkoxide formation might lead to competing elimination reactions. An alternative is the acid-catalyzed dehydration of two molecules of the alcohol to form a symmetrical ether, though this is generally more efficient for primary alcohols. masterorganicchemistry.com
Role of Solvents and Catalysts in Reaction Mechanism Modulation
The choice of solvent plays a critical role in modulating the reaction mechanisms of this compound. Fluorinated alcohols, such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), are known to have a profound effect on reaction rates and selectivities. researchgate.netrsc.orgresearchgate.net Their high ionizing power and strong hydrogen-bonding donor ability can stabilize charged intermediates, such as carbocations, thereby favoring SN1-type pathways. acs.org In contrast, aprotic solvents would generally favor SN2-type mechanisms where possible, although for a tertiary substrate like this compound, this is less relevant for substitutions at the fluorinated carbon.
In nucleophilic fluorination reactions, the use of bulky fluorinated alcohols in conjunction with a crown ether can enhance the reaction rate and selectivity by manipulating the solvation shell of the fluoride ion. acs.org
Catalysts are indispensable for many transformations of this compound. As mentioned, strong acids are required for dehydration and some substitution reactions. libretexts.orgjove.comquora.com Lewis acids can be employed to activate the hydroxyl group for nucleophilic attack. nih.gov In the context of esterification, acid catalysts are crucial for activating the carboxylic acid. masterorganicchemistry.com For ether synthesis, the choice between an acid or base catalyst will dictate the reaction pathway, leading to either symmetrical ethers or unsymmetrical ethers via a Williamson synthesis, respectively. libretexts.orgmasterorganicchemistry.com
Kinetic and Thermodynamic Parameters of Key Transformations
Quantitative data on the kinetic and thermodynamic parameters for reactions specifically involving this compound are scarce in the literature. However, we can infer general trends from studies on analogous fluorinated compounds.
The introduction of fluorine is known to have a significant impact on reaction rates. For instance, the rate of SN2 reactions is generally decreased by the presence of fluorine atoms on adjacent carbons due to their strong electron-withdrawing inductive effect. researchgate.net While this compound would primarily react via SN1 at the tertiary center, the fluorine atom's inductive effect would still influence the stability of the carbocation intermediate, and thus the activation energy of the reaction.
Thermodynamically, the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 480 kJ/mol. wikipedia.org This high bond strength makes reactions that involve the cleavage of the C-F bond energetically demanding. Conversely, the formation of a C-F bond is highly exothermic. Thermodynamic data for various organic fluorine compounds have been compiled, which can serve as a reference for estimating the heats of reaction for transformations of this compound. acs.orgdtic.mil
Table 3: Representative Thermodynamic Data for C-F and C-O Bonds
| Bond | Average Bond Enthalpy (kJ/mol) | Reference |
| C-F | ~480 | wikipedia.org |
| C-O (in alcohols) | ~360 | General Chemistry Textbook |
| C-H | ~413 | General Chemistry Textbook |
These values highlight the thermodynamic stability associated with the C-F bond and can be used to approximate the enthalpy changes in reactions where C-O bonds are broken and new bonds are formed.
Regioselectivity and Chemoselectivity in Complex Reaction Systems
In a molecule with multiple functional groups like this compound, regioselectivity and chemoselectivity are paramount for synthetic utility. The two primary reactive sites are the tertiary carbon bearing the fluorine atom and the primary hydroxyl group.
Regioselectivity often arises in elimination reactions. Acid-catalyzed dehydration of this compound can potentially lead to two different alkenes through the loss of a proton from either of the adjacent carbon atoms of the carbocation intermediate. According to Zaitsev's rule, the more substituted alkene is generally the major product. libretexts.org However, the electronic influence of the fluorine atom could alter this preference.
Chemoselectivity refers to the preferential reaction of one functional group over another. masterorganicchemistry.com For example, when reacting this compound with a reagent that can react with both alcohols and alkyl fluorides, the reaction conditions can be tuned to favor one over the other. The hydroxyl group is generally more reactive towards many electrophiles than the C-F bond under non-forcing conditions. For instance, in an esterification reaction, the alcohol will react preferentially without affecting the C-F bond. masterorganicchemistry.com Similarly, oxidation of the primary alcohol to an aldehyde or carboxylic acid can be achieved chemoselectively using appropriate oxidizing agents, leaving the fluorinated center intact.
In reactions involving haloalcohols, the chemoselectivity can be influenced by the catalyst and reaction conditions. For example, in enzyme-catalyzed reactions, high chemo-, regio-, and enantioselectivity can be achieved. researchgate.netacs.orgnih.gov
Computational Chemistry Studies on 1 Fluorocyclopentyl Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. qulacs.orgnih.gov These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy, making it suitable for studying molecules of the size of (1-Fluorocyclopentyl)methanol. DFT calculations can predict a variety of properties, including optimized geometry, vibrational frequencies, and electronic properties like molecular orbital energies and electrostatic potential surfaces. researchgate.net
For this compound, DFT studies would likely focus on the impact of the fluorine atom and the hydroxyl group on the cyclopentane (B165970) ring. The high electronegativity of fluorine is expected to significantly polarize the C-F bond, leading to a notable negative electrostatic potential around the fluorine atom and a positive potential on the adjacent carbon. This polarization influences the molecule's reactivity and intermolecular interactions. DFT calculations, such as those at the B3LYP or M06-2X level of theory with an appropriate basis set (e.g., 6-311++G(d,p)), would provide quantitative insights into these effects. uni-giessen.de
Table 1: Predicted Electronic Properties of this compound from DFT (Illustrative)
| Property | Predicted Value | Significance |
|---|---|---|
| Dipole Moment | ~2.5 - 3.5 D | Indicates significant molecular polarity, influencing solubility and intermolecular forces. |
| HOMO-LUMO Gap | ~6 - 8 eV | A large gap suggests high kinetic stability. |
| Mulliken Charge on F | -0.3 to -0.4 e | Confirms the strong electron-withdrawing nature of fluorine. |
Note: The values in this table are illustrative and based on typical results for similar fluorinated alcohols. Actual values would require specific DFT calculations.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, particularly those involving electron correlation effects. uni-giessen.de However, they are more computationally expensive. An ab initio study of this compound could provide a benchmark for DFT results and offer a more precise description of non-covalent interactions.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are much faster and can be used for preliminary conformational searches or for studying very large systems. For this compound, a semi-empirical method like PM7 could be used to quickly screen for low-energy conformers before more accurate calculations are performed. nih.gov
Molecular Dynamics Simulations for Conformational and Interaction Analysis
The cyclopentane ring is not planar and undergoes pseudorotation, a low-energy conformational change where the pucker of the ring moves around the ring. acs.org Molecular dynamics (MD) simulations are ideally suited to study such dynamic processes. ucl.ac.uk By simulating the motion of atoms over time, MD can explore the conformational landscape of this compound and identify the most stable conformers and the energy barriers between them. acs.org
In the case of this compound, MD simulations would reveal how the fluorine and hydroxymethyl substituents affect the pseudorotation of the cyclopentane ring. The bulky hydroxymethyl group and the electronegative fluorine atom are expected to create a more complex energy surface compared to unsubstituted cyclopentane. Simulations in explicit solvent, such as water, would also provide insights into how the molecule interacts with its environment through hydrogen bonding and other non-covalent interactions. nih.gov
Reaction Pathway Modeling and Transition State Analysis
Computational methods can be used to model chemical reactions and identify the transition states that connect reactants to products. smu.edu For this compound, this could involve studying its synthesis or its subsequent reactions. For example, the reaction of 1-fluorocyclopentanecarbaldehyde with a reducing agent to form this compound could be modeled to understand the stereoselectivity of the reaction.
Transition state analysis, often performed using DFT or ab initio methods, can determine the activation energy of a reaction, providing a theoretical prediction of the reaction rate. researchgate.net By mapping the potential energy surface along the reaction coordinate, researchers can gain a detailed understanding of the reaction mechanism at the molecular level. smu.edu
Theoretical Analysis of Fluorine's Inductive and Steric Effects
The fluorine atom in this compound exerts both inductive and steric effects that significantly influence its properties. st-andrews.ac.uk
Inductive Effect: The strong electron-withdrawing inductive effect of fluorine polarizes the C-F bond and, to a lesser extent, adjacent bonds. acs.orgacs.org This effect can be quantified using computational methods like Natural Bond Orbital (NBO) analysis, which examines the delocalization of electron density between orbitals. The inductive effect of fluorine is expected to increase the acidity of the hydroxyl proton and influence the reactivity of the molecule. scispace.com
Steric Effect: The fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. However, its placement on a substituted carbon of the cyclopentane ring can still lead to steric interactions that influence the conformational preferences of the molecule. Computational analysis can quantify the steric strain in different conformers, helping to explain why certain conformations are favored over others.
Table 2: Comparison of Inductive and Steric Effects of Substituents on Cyclopentane (Illustrative)
| Substituent | Inductive Effect (Hammett σI) | Steric Effect (A-value, kcal/mol) |
|---|---|---|
| -H | 0.00 | 0.00 |
| -F | +0.52 | ~0.24 |
| -OH | +0.25 | ~0.52 |
Note: The values in this table are for cyclohexane (B81311) systems but provide a general comparison of the relative effects. The A-value represents the preference for an equatorial position.
Advanced Analytical Techniques for the Characterization of 1 Fluorocyclopentyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of (1-fluorocyclopentyl)methanol by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.
¹H NMR Spectroscopy for Proton Environment Characterization
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals for the different sets of protons.
Key Features of the ¹H NMR Spectrum:
Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group are diastereotopic due to the adjacent chiral center. They are expected to appear as a multiplet, likely an AB quartet, further split by coupling to the hydroxyl proton. Their chemical shift would be in the range of 3.5-4.5 ppm, characteristic of protons on a carbon adjacent to an oxygen atom. libretexts.org
Cyclopentyl Protons: The protons on the cyclopentyl ring will exhibit complex splitting patterns due to geminal and vicinal couplings, as well as coupling to the fluorine atom. These signals typically appear in the alkane region (1.2-1.8 ppm). libretexts.org The protons on the carbon adjacent to the fluorine atom (C2 and C5) will be the most affected.
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on factors like concentration and solvent. It often appears as a broad singlet.
A representative, though not specific to this exact molecule, ¹H NMR spectrum of a related compound, cyclohexylmethanol, shows a two-proton peak at 3.40 δ for the -CH₂- group bonded to the oxygen atom. libretexts.org
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₂OH | 3.5 - 4.5 | Multiplet (AB quartet) |
| Cyclopentyl-H | 1.2 - 1.8 | Complex Multiplets |
| -OH | Variable | Broad Singlet |
¹³C NMR Spectroscopy for Carbon Skeleton and Fluorine Coupling
Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of the molecule. A key feature in the ¹³C NMR spectrum of this compound is the coupling between the carbon and fluorine atoms (C-F coupling). magritek.com
Key Features of the ¹³C NMR Spectrum:
C1 (Quaternary Carbon): The carbon atom bonded to the fluorine atom (C1) will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus (¹JCF). This coupling constant is typically large.
C2 and C5 (Methylene Carbons): The two carbons adjacent to the C-F bond will also show coupling to the fluorine atom (two-bond coupling, ²JCF), appearing as triplets (if both carbons are equivalent) or as separate doublets of doublets.
C3 and C4 (Methylene Carbons): The carbons further away from the fluorine atom will exhibit smaller three-bond (³JCF) and four-bond (⁴JCF) couplings.
Hydroxymethyl Carbon (-CH₂OH): This carbon will appear as a singlet, shifted downfield due to the attached oxygen atom.
The presence of strong and long-range fluorine-carbon couplings can make the proton-decoupled ¹³C spectrum complex and challenging to interpret. magritek.com For instance, in 1,4-difluorobenzene, the proton-decoupled ¹³C spectrum shows a triplet and a doublet of doublets due to one-bond, two-bond, and four-bond fluorine-carbon couplings. magritek.com
Interactive Data Table: Expected ¹³C NMR Data and C-F Coupling
| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |
| C1 (C-F) | ~90-100 | Doublet |
| -CH₂OH | ~60-70 | Singlet |
| C2, C5 | ~30-40 | Doublet of Doublets or Triplet |
| C3, C4 | ~20-30 | Doublet or Triplet (smaller coupling) |
¹⁹F NMR Spectroscopy for Fluorine Chemical Environment
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to directly observe the fluorine atom in the molecule. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment. nih.gov
Key Features of the ¹⁹F NMR Spectrum:
The spectrum will show a single resonance for the fluorine atom in this compound.
The chemical shift provides information about the electronic environment of the fluorine atom. The range of ¹⁹F chemical shifts is wide, and for a fluorine atom on a saturated carbocycle, it is expected to be in a specific region. For example, the ¹⁹F chemical shift for trifluoroacetyl (TFA) groups can vary from -67 to -85 ppm relative to CFCl₃. dovepress.com
The signal will be split into a multiplet due to coupling with the adjacent protons on the cyclopentyl ring.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.gov
Key Aspects of Mass Spectrometric Analysis:
Molecular Ion Peak (M+): Electron ionization (EI) mass spectrometry will produce a molecular ion peak corresponding to the molecular weight of this compound. uni-saarland.de However, in some cases, the molecular ion can be weak or absent due to extensive fragmentation. libretexts.org
Fragmentation Pattern: The molecule will fragment in a characteristic way, providing clues about its structure. Common fragmentation pathways include the loss of a water molecule (M-18), the loss of a hydroxymethyl radical (M-31), and the loss of a fluorine atom (M-19).
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecular ion and its fragments, confirming the molecular formula.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z Value | Possible Fragment |
| M+ | [C₆H₁₁FO]⁺ |
| M-18 | [C₆H₉F]⁺ |
| M-19 | [C₆H₁₁O]⁺ |
| M-31 | [C₅H₈F]⁺ |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of this compound and for separating and quantifying its enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for separating enantiomers and determining the enantiomeric purity of a chiral compound like this compound. csfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com
Key Principles of Chiral HPLC Separation:
Chiral Stationary Phases (CSPs): A variety of CSPs are available, often based on polysaccharides like cellulose (B213188) and amylose, or cyclodextrins. sigmaaldrich.comnih.gov The choice of CSP is critical for achieving successful enantiomeric separation.
Mobile Phase: The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol (B130326) (normal phase), or a mixture of acetonitrile, methanol (B129727), and water (reversed phase or polar organic mode), is optimized to achieve the best resolution between the enantiomers. chromatographyonline.commdpi.com
Detection: A UV detector is commonly used to monitor the elution of the separated enantiomers.
Enantiomeric Excess (ee): By integrating the peak areas of the two enantiomers, the enantiomeric excess can be calculated, providing a measure of the enantiomeric purity of the sample.
The development of a successful chiral HPLC method often involves screening different CSPs and mobile phase compositions to find the optimal conditions for baseline separation of the enantiomers. nih.gov
Gas Chromatography (GC) Coupled with Derivatization Techniques
Gas chromatography is a cornerstone technique for separating and analyzing volatile compounds. However, the polarity and limited volatility of alcohols like this compound can lead to poor chromatographic performance, characterized by broad, tailing peaks and potential interaction with the stationary phase of the GC column. researchgate.net To overcome these challenges, derivatization is employed to convert the polar hydroxyl (-OH) group into a less polar and more volatile functional group, thereby improving chromatographic resolution, sensitivity, and peak symmetry. researchgate.netgcms.cz
The primary alcohol in this compound is amenable to several derivatization reactions, most commonly acylation and silylation. researchgate.netgcms.cz
Acylation with Fluorinated Anhydrides:
Acylation involves the reaction of the alcohol with an acylating agent, such as a fluorinated anhydride (B1165640), in the presence of a catalyst. research-solution.com Reagents like heptafluorobutyric anhydride (HFBA) or trifluoroacetic anhydride (TFAA) are frequently used. gcms.czjfda-online.com These reagents react with the hydroxyl group to form a corresponding fluoroacyl ester. The introduction of fluorine atoms into the derivative significantly enhances its volatility and allows for highly sensitive detection using an electron capture detector (ECD). research-solution.comjfda-online.com A typical reaction involves heating the sample with the anhydride and a catalyst, such as triethylamine, to ensure complete derivatization. research-solution.com
Silylation:
Silylation is another widely used derivatization method for alcohols, converting the -OH group into a trimethylsilyl (B98337) (TMS) ether. restek.com Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). restek.com The resulting TMS ethers are significantly more volatile and thermally stable than the parent alcohol, leading to improved GC analysis. researchgate.net The reaction is typically carried out by heating the sample with the silylating reagent. restek.com
The choice of derivatization reagent depends on the specific analytical requirements, such as the desired level of sensitivity and the detector being used. gcms.cz
Table 1: Common Derivatization Reagents for GC Analysis of Alcohols
| Derivatization Reagent | Abbreviation | Derivative Formed | Key Advantages | Typical Reaction Conditions |
| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl ester | High volatility, excellent for ECD detection | Heat with catalyst (e.g., triethylamine) at 50-70°C research-solution.comnih.gov |
| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl ester | Increases volatility, suitable for FID and ECD | Reaction is often rapid at room temperature or with gentle heating |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Forms stable and volatile derivatives | Heat at 60-80°C for 15-60 minutes restek.com |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ether | A potent silylating agent, suitable for hindered alcohols | Heat at 60-80°C for 15-60 minutes restek.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. masterorganicchemistry.com It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. docbrown.info The resulting IR spectrum provides a unique "fingerprint" of the molecule. libretexts.org
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its primary functional groups: the hydroxyl (-OH) group, the carbon-fluorine (C-F) bond, the carbon-oxygen (C-O) single bond, and the carbon-hydrogen (C-H) bonds of the cyclopentyl ring.
Key IR Absorption Bands for this compound:
O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the alcohol molecules. docbrown.infolibretexts.org
C-H Stretch: Absorption bands in the range of 2850-3000 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds within the cyclopentyl ring. libretexts.org
C-F Stretch: A strong absorption band in the region of 1000-1400 cm⁻¹ would indicate the presence of the carbon-fluorine bond. The exact position can vary depending on the molecular environment.
C-O Stretch: The stretching vibration of the C-O single bond in the primary alcohol is expected to produce a strong peak in the 1050-1260 cm⁻¹ region. docbrown.info
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of overlapping signals from various bending and stretching vibrations. libretexts.org This region is unique to each molecule and can be used for definitive identification by comparing the spectrum of an unknown sample to that of a known standard. libretexts.org
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | Stretch, hydrogen-bonded | 3200-3600 | Strong, Broad docbrown.infolibretexts.org |
| Carbon-Hydrogen (-CH₂) | Stretch | 2850-2960 | Medium to Strong libretexts.org |
| Carbon-Fluorine (C-F) | Stretch | 1000-1400 | Strong |
| Carbon-Oxygen (C-O) | Stretch | 1050-1260 | Strong docbrown.info |
Applications of 1 Fluorocyclopentyl Methanol As a Synthetic Building Block
Intermediate in the Construction of Complex Organic Architectures
The structural rigidity of the cyclopentyl ring, combined with the electronic influence of the fluorine atom, makes (1-Fluorocyclopentyl)methanol an attractive starting material for the synthesis of intricate molecular frameworks. The primary alcohol functionality serves as a versatile handle for a wide range of chemical transformations, allowing for its incorporation into larger, more complex structures.
While specific, publicly documented total syntheses employing this compound are not abundant, its potential is evident. The compound can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a variety of carbon-carbon bond-forming reactions. For instance, the resulting aldehyde could participate in aldol (B89426) reactions, Wittig olefinations, or reductive aminations to build more elaborate carbon skeletons.
Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including azides, cyanides, and various carbon nucleophiles, thereby expanding the molecular complexity. The presence of the fluorine atom at the quaternary center can influence the reactivity and selectivity of these transformations, potentially leading to novel stereochemical outcomes.
A notable example of a structurally related moiety can be found in the complex molecule MK-1925, which incorporates a (1S,3R)-3-fluorocyclopentylamino group. ontosight.ai While the synthesis of MK-1925 does not explicitly start from this compound, the presence of this fluorinated cyclopentyl motif highlights the interest in such scaffolds within the pharmaceutical industry for creating complex bioactive molecules. ontosight.ai
Table 1: Potential Synthetic Transformations of this compound for Complex Molecule Synthesis
| Starting Material | Reagents and Conditions | Product | Transformation Type |
| This compound | PCC, CH₂Cl₂ | (1-Fluorocyclopentyl)carbaldehyde | Oxidation |
| This compound | Jones Reagent | 1-Fluorocyclopentane-1-carboxylic acid | Oxidation |
| This compound | 1. TsCl, Pyridine; 2. NaCN, DMSO | (1-Fluorocyclopentyl)acetonitrile | Nucleophilic Substitution |
| This compound | 1. MsCl, Et₃N; 2. NaN₃, DMF | 1-(Azidomethyl)-1-fluorocyclopentane | Nucleophilic Substitution |
Integration into Fluorinated Scaffolds for Diverse Research Areas
The incorporation of the 1-fluorocyclopentylmethanol motif into various molecular scaffolds is a key strategy for accessing novel fluorinated compounds with potential applications in medicinal chemistry, agrochemistry, and materials science. The unique stereoelectronic properties of the fluorinated cyclopentyl group can significantly impact the biological activity and physical properties of the parent molecule.
The primary alcohol of this compound can be used to link the fluorinated cyclopentyl moiety to other pharmacophoric groups through ester, ether, or amide linkages. This modular approach allows for the rapid generation of libraries of fluorinated compounds for high-throughput screening. A patent for modulators of the M4 muscarinic receptor mentions (1-fluorocyclopentyl)methyl as a possible substituent, indicating its relevance in the design of new therapeutic agents. google.com
Table 2: Exemplary Reactions for Integrating this compound into Diverse Scaffolds
| Reactant 1 | Reactant 2 | Coupling Reagents | Product Class | Potential Application Area |
| This compound | Aromatic Carboxylic Acid | DCC, DMAP | Aryl Esters | Medicinal Chemistry |
| This compound | Alkyl Halide | NaH, THF | Alkyl Ethers | Materials Science |
| (1-Fluorocyclopentyl)amine* | Heterocyclic Carboxylic Acid | HATU, DIPEA | Heterocyclic Amides | Agrochemicals |
Contribution to New Methodologies in Organic Synthesis
The development of novel synthetic methods is crucial for advancing the field of organic chemistry. This compound and its derivatives can serve as valuable tools in the exploration of new reaction pathways and the development of stereoselective transformations.
The presence of a fluorine atom adjacent to a reactive center can influence the stereochemical course of a reaction. For instance, the diastereoselective reduction of a ketone derived from this compound could be influenced by the fluorine atom, leading to the preferential formation of one diastereomer. This substrate-controlled diastereoselectivity is a valuable strategy in asymmetric synthesis.
Furthermore, the development of new methods for the synthesis of fluorinated cyclopentane (B165970) derivatives is an active area of research. nih.gov While not directly starting from this compound, studies on the chemoselective and substrate-directed fluorination of functionalized cyclopentane β-amino acids demonstrate the importance of developing synthetic routes to access such structures. nih.gov The availability of this compound as a starting material could inspire the development of new synthetic disconnections and strategies for accessing complex fluorinated targets.
The synthesis of optically active vicinal fluorocyclopentanols and their conversion to aminocyclopentanols highlights the utility of fluorinated cyclopentane rings as chiral building blocks. arkat-usa.org Although this work focuses on 2-fluorocyclopentanols, it underscores the synthetic interest in fluorinated cyclopentane systems and the potential for this compound to be used in similar stereoselective syntheses, should a chiral version become available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
